2-[hydroxy(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-1H-1,3-benzodiazole-6-carbonitrile
Description
This compound features a hybrid heterocyclic structure combining a 1H-1,3-benzodiazole core with a 5-methoxy-7-methyl-1H-indole moiety. Key structural attributes include:
- Indole subunit: Modified with a methoxy group at position 5 and a methyl group at position 7, which influence steric and electronic interactions.
- Hydroxy-methyl bridge: Connects the benzodiazole and indole systems, introducing a chiral center and enabling hydrogen-bonding interactions critical for molecular recognition.
Properties
CAS No. |
1481631-75-7 |
|---|---|
Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 2-[hydroxy(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-1H-1,3-benzodiazole-6-carbonitrile is a derivative of benzodiazole and indole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that benzodiazole derivatives can induce apoptosis in various cancer cell lines by inhibiting anti-apoptotic proteins and activating pro-apoptotic pathways .
Table 1 summarizes the cytotoxic effects observed in related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 6.76 | Inhibition of anti-apoptotic proteins |
| Compound B | A549 | 193.93 | Induction of apoptosis |
| Compound C | HT-29 | 43.00 | Cell cycle arrest |
Antimicrobial Activity
Benzimidazole derivatives have also been documented for their antimicrobial properties. The compound under consideration has shown potential against both Gram-positive and Gram-negative bacteria. For example, studies have indicated that similar structures demonstrate moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of This compound is primarily attributed to its ability to interact with cellular targets involved in critical signaling pathways:
- Apoptosis Induction : The compound may promote apoptosis through the mitochondrial pathway by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It can induce cell cycle arrest at various phases, particularly G2/M phase, which is crucial for preventing cancer cell proliferation.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Case Studies
A notable study conducted by Birajdar et al. (2013) synthesized several derivatives of benzimidazole and tested their biological activities. The results indicated that certain derivatives exhibited potent antimicrobial effects comparable to standard antibiotics .
Another study focused on the anticancer properties of indole-based compounds, revealing that modifications in the structure significantly influenced their potency against various cancer cell lines .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Biological Activities (Inferred) | Unique Features | Reference |
|---|---|---|---|---|---|
| Target Compound | 1H-1,3-benzodiazole + 1H-indole | - 6-CN on benzodiazole - 5-OCH₃, 7-CH₃ on indole - Hydroxy-methyl bridge |
Likely enzyme/receptor modulation (e.g., kinase inhibition) | Chiral bridge enhances stereospecific interactions; dual heterocyclic system allows multi-target engagement | |
| 7-(Benzyloxy)-1H-indole | 1H-indole | Benzyloxy group at position 7 | Varied receptor binding (e.g., serotonin receptors) | Simpler substitution pattern; lacks benzodiazole moiety, reducing electron-deficient character | |
| Methyl 2-chloro-1H-benzimidazole-5-carboxylate | Benzimidazole | - Cl at position 2 - COOCH₃ at position 5 |
High anticancer activity (IC₅₀ < 1 µM in some cell lines) | Carboxylate group improves solubility; chloro substitution enhances electrophilicity | |
| 1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- | Indazole | - 6-CN - 5-NH₂, 1,3-CH₃ |
Antitumor, antimicrobial | Amino and methyl groups improve bioavailability; indazole core offers metabolic stability | |
| 6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile | Pyridine + benzothiazole | - 3-CN on pyridine - Piperazine-linked benzothiazole |
TGF-β inhibition | Piperazine spacer enhances conformational flexibility; benzothiazole contributes to π-π stacking |
Structural and Functional Insights
Substitution Patterns :
- The target compound’s 6-carbonitrile on benzodiazole distinguishes it from simpler indole derivatives (e.g., 7-(benzyloxy)-1H-indole), which lack electron-withdrawing groups. This likely increases binding affinity to targets requiring polar interactions .
- Compared to methyl benzimidazole carboxylates (e.g., Methyl 2-chloro-1H-benzimidazole-5-carboxylate), the indole-methoxy and methyl groups may reduce cytotoxicity while maintaining target selectivity .
The hydroxy-methyl bridge introduces chirality, a feature absent in most analogs (e.g., 1H-indazole-6-carbonitrile derivatives). This could enable enantiomer-specific activity, a critical factor in drug design .
Biological Implications :
- The dual heterocyclic system may confer multi-target activity , similar to benzothiazole-piperazine hybrids, which inhibit TGF-β and other pathways .
- The methoxy and methyl groups on indole could reduce metabolic degradation compared to unsubstituted indoles, enhancing pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
